molecular formula C10H6Cl2FN3 B12929939 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine CAS No. 825647-50-5

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine

Cat. No.: B12929939
CAS No.: 825647-50-5
M. Wt: 258.08 g/mol
InChI Key: LBSFVOUKVDQOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, or antibacterial properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s interaction with these molecular targets can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine.

    3-Fluoroaniline: Another precursor used in the synthesis.

    2,6-Dichloro-N-phenylpyrimidin-4-amine: A similar compound without the fluorine substitution on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

825647-50-5

Molecular Formula

C10H6Cl2FN3

Molecular Weight

258.08 g/mol

IUPAC Name

2,6-dichloro-N-(3-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6Cl2FN3/c11-8-5-9(16-10(12)15-8)14-7-3-1-2-6(13)4-7/h1-5H,(H,14,15,16)

InChI Key

LBSFVOUKVDQOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.